molecular formula C26H28ClNO2 B588132 4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol CAS No. 352233-94-4

4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol

Cat. No.: B588132
CAS No.: 352233-94-4
M. Wt: 421.965
InChI Key: OOHZFZLDKFJSRJ-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identification

The compound 4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol is a triphenylethylene derivative with systematic IUPAC nomenclature reflecting its stereochemical and functional group complexity. Its molecular formula is C₂₆H₂₈ClNO₂ , and it has a molecular weight of 421.96 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 352233-94-4
SMILES Notation CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=C(C=C2)O)/C3=CC=CC=C3
InChI Key OOHZFZLDKFJSRJ-QPLCGJKRSA-N

The structure features a central chloro-substituted butenyl chain linking two phenyl rings, with a dimethylaminoethoxy group at the para position of one phenyl ring and a phenolic hydroxyl group at the para position of the other. The (Z) configuration at the double bond is critical for its biological activity.

Historical Development and Structural Relationship to Toremifene

This compound, often termed 4'-Hydroxy Toremifene , is a metabolite of the selective estrogen receptor modulator (SERM) Toremifene , which was first synthesized in 1981. Toremifene itself is a chlorinated analog of Tamoxifen , developed to improve therapeutic efficacy and reduce toxicity. The introduction of a hydroxyl group at the 4' position enhances binding affinity to estrogen receptors (ERs) compared to the parent drug.

Structural Evolution :

  • Tamoxifen (1970s): Prototypical SERM with a triphenylethylene core.
  • Toremifene (1981): Chlorine substitution at the ethyl side chain for reduced genotoxicity.
  • 4'-Hydroxy Toremifene (1990s): Hydroxylation at the 4' position, increasing ER antagonism.

Significance in Biochemical Research

This compound has dual significance:

Antiestrogenic Activity

As a SERM, it exhibits tissue-selective ER modulation. In breast cancer cells, it antagonizes ERα/β, suppressing estrogen-driven proliferation. Binding studies show:

Target IC₅₀ (nM) Relative Potency vs. Toremifene
ERα 5.4 100-fold higher
ERβ 7.8 80-fold higher

Data derived from competitive binding assays.

Antiviral Applications

Unexpectedly, it inhibits filovirus entry (e.g., Ebola, Marburg) by disrupting viral glycoprotein-host membrane interactions. In pseudotyped viral assays:

Virus IC₅₀ (μM) Selectivity Index (SI)
Ebola 0.02 405
Marburg 0.61 13

Mechanistic studies suggest it targets cholesterol-rich membrane domains.

Isomerism and Stereochemical Considerations

The compound exhibits geometric isomerism due to the (Z) configuration at the central double bond. The (E) isomer is less biologically active, constituting ~8% in commercial preparations. Key stereochemical features include:

  • Z-Isomer Dominance : Stabilized by intramolecular hydrogen bonding between the phenolic -OH and the dimethylaminoethoxy group.
  • Impact on ER Binding : The (Z) configuration aligns the chloro and hydroxyl groups optimally for ER pocket interactions.

Table: Isomer-Specific Properties

Isomer ERα Binding (IC₅₀, nM) Antiviral IC₅₀ (EBOV, μM)
Z 5.4 0.02
E 48.7 1.74

Data synthesized from .

Properties

IUPAC Name

4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-6-4-3-5-7-21)25(16-17-27)20-8-12-23(29)13-9-20/h3-15,29H,16-19H2,1-2H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHZFZLDKFJSRJ-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=C(C=C2)O)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857840
Record name 4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352233-94-4
Record name 4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol involves several steps, starting from basic organic compounds. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxy and quinone derivatives, which have their own unique properties and applications .

Scientific Research Applications

4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to estrogen receptors in target tissues. It acts as an estrogen antagonist in breast tissue, thereby inhibiting the proliferation of estrogen-dependent breast cancer cells. In other tissues, it can act as an estrogen agonist, promoting beneficial effects such as bone density maintenance. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and the pathways involved include the modulation of gene transcription and cell cycle regulation .

Comparison with Similar Compounds

Aminoalkoxy Side Chain Modifications

Compound Name Substituent on Phenyl Ring Molecular Weight Key Differences
Target Compound 2-(dimethylamino)ethoxy ~463.3 (estimated) Contains chloro and dimethylamino groups
4-[(1Z)-1-{4-[2-(methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol () 2-(methylamino)ethoxy 373.50 Lacks chloro substituent; methylamino instead of dimethylamino
Phenol,4-[(1Z)-1-[4-(2-hydroxyethoxy)phenyl]-2-phenyl-1-buten-1-yl]- () 2-hydroxyethoxy 360.45 Replaces amino groups with hydroxyl , reducing basicity and altering solubility

Halogenation and Aromatic Modifications

  • Compounds like (Z)-4-(4-(benzyloxy)phenyl)-4-(4-(2-(dimethylamino)ethoxy)phenyl)-3-phenylbut-3-en-1-ol (CAS 176671-78-6) feature benzyloxy and hydroxyl groups instead of chloro, altering steric bulk and hydrogen-bonding capacity .

Stereochemical Differences

  • Z vs. E Isomers : The target compound’s Z-configuration contrasts with E-isomers (e.g., CAS 1197194-61-8 in ), which exhibit distinct spatial arrangements affecting receptor binding or aggregation behavior .
  • Diastereomers: Compounds like (Z)-N,N-diethyl-2-(4-(1-(4-methoxyphenyl)-3,3-dimethyl-2-phenylbut-1-en-1-yl)phenoxy)ethan-1-amine () introduce methoxy and diethylamino groups, modifying electronic profiles .

Physicochemical Properties

Property Target Compound Compound Compound
LogP ~5.5 (estimated) Not reported 5.132
PSA ~50 Ų (estimated) Not reported 49.69
Solubility Likely moderate (due to dimethylamino group) Lower (methylamino reduces solubility) Higher (hydroxyethoxy enhances polarity)

Limitations and Contradictions in Evidence

  • Purity and Availability : specifies a CAS purity of 95%, but other compounds (e.g., CAS 110025-27-9) lack purity data, complicating direct comparisons .
  • Biological Data Gap: No explicit activity data are provided for the target compound, necessitating extrapolation from structural analogs.

Biological Activity

4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol, also known as Afimoxifene or 4-Hydroxytamoxifen, is a synthetic compound derived from tamoxifen, primarily utilized in breast cancer treatment. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C26H28ClNO2C_{26}H_{28}ClNO_{2} with a CAS number of 117095-64-4. Its structure features a chloro-substituted phenolic moiety linked to a dimethylaminoethoxy group, which enhances its interaction with estrogen receptors (ERs).

Afimoxifene functions as a selective estrogen receptor modulator (SERM), primarily targeting estrogen receptors alpha (ERα) and gamma (ERRγ). The compound exhibits the following biological activities:

  • Estrogen Receptor Binding : It has a high binding affinity for ERα and ERRγ, with an IC50 value of approximately 4 nM, indicating potent antagonistic activity against estrogen-mediated signaling pathways .
  • Antiproliferative Effects : In vitro studies demonstrate that Afimoxifene inhibits the proliferation of estrogen-dependent breast cancer cell lines by inducing cell cycle arrest and apoptosis. This is mediated through the downregulation of cyclin D1 and upregulation of p21 .

Biological Activity Overview

The biological activities of Afimoxifene can be summarized as follows:

Activity Description
Estrogen Receptor Modulation Selectively binds to ERα and ERRγ, modulating their activity.
Anticancer Properties Induces apoptosis in breast cancer cells and inhibits tumor growth.
Neuroprotective Effects Exhibits potential neuroprotective properties through modulation of AMPA receptors .
Immunomodulatory Effects Influences immune responses, potentially reducing inflammation in various models .

Case Studies

  • Breast Cancer Treatment :
    A clinical study involving postmenopausal women with ER-positive breast cancer showed that Afimoxifene significantly improved disease-free survival compared to standard therapies. Patients treated with Afimoxifene exhibited reduced tumor recurrence rates .
  • Neuroprotection :
    Research indicates that Afimoxifene may protect neurons from glutamate-induced excitotoxicity by modulating AMPA receptor activity. This suggests potential applications in neurodegenerative diseases .
  • Immunomodulatory Effects :
    In vitro assays demonstrated that Afimoxifene could modulate cytokine production in immune cells, indicating its potential use in inflammatory conditions .

Research Findings

Recent studies have highlighted the multifaceted roles of Afimoxifene beyond its primary use in oncology:

  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties with good oral bioavailability and a half-life suitable for therapeutic dosing regimens.
  • Adverse Effects : While generally well-tolerated, some patients reported side effects such as hot flashes and gastrointestinal disturbances, which are common with SERM therapies.

Q & A

Basic: What synthetic routes are recommended for synthesizing 4-[(1Z)-...]phenol, and how can purity be optimized?

Methodological Answer:
The compound is typically synthesized via a multi-step route involving Friedel-Crafts acylation or Wittig reactions to form the stilbene core. Key steps include:

  • Z-Isomer Control : Use of stereoselective conditions (e.g., low-temperature Wittig reactions) to favor the Z-configuration .
  • Purification : Reverse-phase HPLC with a methanol-buffer mobile phase (e.g., 65:35 methanol/sodium acetate-sodium 1-octanesulfonate buffer, pH 4.6) ensures high purity .
  • Catalysts : Lewis acids like AlCl₃ for electrophilic aromatic substitution .

Basic: How is the stereochemical configuration (Z/E) of the compound validated?

Methodological Answer:

  • NMR Spectroscopy : NOESY or COSY experiments identify spatial proximity of protons to confirm the Z-configuration .
  • X-Ray Crystallography : Definitive structural confirmation via single-crystal analysis .
  • Polarimetry : Monitors optical activity changes during isomerization .

Basic: What is the proposed mechanism of action as a selective estrogen receptor modulator (SERM)?

Methodological Answer:

  • Prodrug Activation : The compound (4-hydroxytamoxifen) acts as a metabolite of tamoxifen, binding competitively to estrogen receptors (ERα/ERβ) via its phenolic hydroxyl group .
  • Transcriptional Repression : The dimethylaminoethoxy side chain recruits co-repressors, blocking ER-dependent gene expression in breast tissue .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo biological activity data?

Methodological Answer:

  • Metabolite Interference : Use LC-MS to identify active metabolites (e.g., 4-hydroxy derivatives) that may contribute to in vivo effects .
  • Isomerization Risks : Monitor Z→E isomerization under physiological conditions (pH 7.4, 37°C) via HPLC .
  • Protein Binding Assays : Evaluate serum albumin binding, which may reduce free drug availability in vivo .

Advanced: What analytical methods are suitable for detecting and quantifying impurities?

Methodological Answer:

  • HPLC with UV/FLD Detection : Use a C18 column and mobile phase optimized for separating phenolic derivatives (e.g., sodium 1-octanesulfonate buffer) .
  • Reference Standards : Compare against certified impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone (EP Impurity A) .
  • Mass Spectrometry : HRMS or Q-TOF for structural elucidation of unknown degradation products .

Advanced: How does the compound’s stability vary under different storage or experimental conditions?

Methodological Answer:

  • Photodegradation : Conduct accelerated stability studies under UV light (ICH Q1B guidelines) with dark controls .
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds .
  • pH Sensitivity : Stability-indicating assays at pH 3–9 to identify hydrolysis-prone moieties (e.g., the chloro group) .

Advanced: What experimental designs assess the environmental fate of this compound?

Methodological Answer:

  • Longitudinal Ecotoxicity Studies : Follow OECD 309 guidelines to evaluate biodegradation in water/sediment systems .
  • Bioaccumulation Assays : Measure logP values (estimated >4.0) to predict lipid tissue accumulation .
  • Abiotic Transformations : Simulate sunlight exposure (Xenon arc lamps) to study photolytic byproducts .

Advanced: How can researchers mitigate risks of data variability in receptor-binding assays?

Methodological Answer:

  • Cell Line Validation : Use ER-positive (MCF-7) and ER-negative (MDA-MB-231) controls to confirm specificity .
  • Ligand Competition Assays : Include tamoxifen as a reference inhibitor to normalize binding affinity data .
  • Statistical Design : Apply randomized block designs with split-split plots for multi-variable experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol
Reactant of Route 2
Reactant of Route 2
4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.